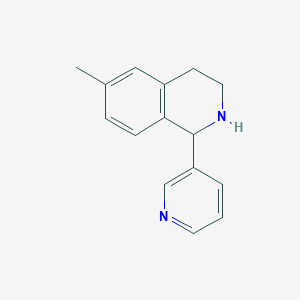

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a methyl group and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions One common method includes the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the pyridinyl group or the tetrahydroisoquinoline core.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Dopamine Receptor Modulation

One of the primary applications of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is in the modulation of dopamine receptors. Research indicates that derivatives of tetrahydroisoquinolines can act as D1 positive allosteric modulators, which are beneficial in treating disorders linked to dopamine dysregulation, such as Parkinson's disease and schizophrenia. These compounds enhance the efficacy of dopamine at the D1 receptor level without directly activating the receptor themselves .

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives exhibit neuroprotective properties. For instance, they have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant for neurodegenerative diseases where oxidative damage is a contributing factor .

Synthesis and Chemical Applications

Synthetic Intermediates

This compound serves as a synthetic intermediate in organic chemistry. Its unique structure allows chemists to use it as a building block for synthesizing more complex molecules. Recent advancements in synthetic methodologies have highlighted its utility in C–H bond functionalization reactions, enabling the development of novel compounds with desired pharmacological properties .

Alkynylation Reactions

The compound has also been involved in alkynylation reactions through photocatalytic methods. These reactions facilitate the introduction of alkynyl groups into the tetrahydroisoquinoline framework, leading to derivatives that may possess enhanced biological activity .

Case Study: Neuroprotective Properties

A study published in a peer-reviewed journal demonstrated that a specific derivative of tetrahydroisoquinoline exhibited significant neuroprotective effects against glutamate-induced toxicity in neuronal cell cultures. The results indicated that this compound reduced cell death by modulating intracellular calcium levels and enhancing antioxidant defenses .

Case Study: D1 Receptor Modulation

Another research project focused on evaluating the effects of this compound on D1 receptor activity. The findings revealed that this compound could enhance cAMP production in neurons expressing D1 receptors, suggesting its potential as a therapeutic agent for cognitive enhancement and mood regulation .

Comparative Data Table

Wirkmechanismus

The mechanism of action of 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate physiological processes. The exact pathways depend on the specific biological context and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar core structure but lacks the pyridinyl group.

6-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the pyridinyl group.

1-(Pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the methyl group.

Uniqueness: 6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the methyl and pyridinyl groups, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to molecular targets and improve its pharmacokinetic profile, making it a valuable compound in drug discovery and development.

Biologische Aktivität

6-Methyl-1-(pyridin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 198.26 g/mol. Its structure features a tetrahydroisoquinoline core substituted with a methyl group and a pyridine ring.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antimicrobial properties. For instance, certain derivatives showed activity against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .

2. Anti-inflammatory Activity

Inflammation-related pathways such as IL-6 and TNF-α inhibition have been explored in relation to tetrahydroisoquinoline derivatives. Compounds derived from this scaffold demonstrated potent inhibition of these pro-inflammatory cytokines at concentrations as low as 10 µg/mL. Notably, some derivatives achieved more than 70% inhibition compared to conventional anti-inflammatory drugs .

3. Antituberculosis Activity

The potential of tetrahydroisoquinoline derivatives as antituberculosis agents has been investigated. These compounds showed promising results against various strains of Mycobacterium tuberculosis, with specific derivatives exhibiting higher activity than traditional treatments .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.

- Receptor Interaction : Its structure allows it to bind effectively to receptors associated with inflammation and microbial resistance mechanisms.

Case Study 1: Antimicrobial Efficacy

A study conducted by Roxana et al. synthesized several tetrahydroisoquinoline derivatives and evaluated their antimicrobial properties against standard bacterial strains. The results indicated that the most potent derivative exhibited an inhibition zone diameter comparable to that of ceftriaxone .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory markers, compounds derived from tetrahydroisoquinolines were tested for their ability to inhibit TNF-α and IL-6. The results showed that certain derivatives significantly reduced these markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .

Eigenschaften

IUPAC Name |

6-methyl-1-pyridin-3-yl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-11-4-5-14-12(9-11)6-8-17-15(14)13-3-2-7-16-10-13/h2-5,7,9-10,15,17H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBZJBXAUXQXLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(NCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.